Tert-butyl 3-(propylamino)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(propylamino)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-6-12-9-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPPBFZZMSZHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Drug Development
Tert-butyl 3-(propylamino)azetidine-1-carboxylate is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the preparation of inhibitors targeting specific biological pathways, particularly in cancer therapy and immunology.
- Cancer Therapeutics : The compound is involved in synthesizing inhibitors for polo-like kinase 1 (Plk1), a target implicated in various cancers. Research indicates that compounds derived from azetidine scaffolds exhibit promising anti-cancer activity by inhibiting Plk1's non-catalytic polo-box domain, thus preventing tumor growth and proliferation .
- Immunosuppressants : The compound is also relevant in developing drugs for immunosuppression, which can be critical in transplant medicine and autoimmune disease treatment. It has been noted for its potential to modulate immune responses effectively .
Antimicrobial Activity
Research has identified derivatives of this compound that possess antibacterial properties. These compounds are being explored for their effectiveness against resistant bacterial strains, making them candidates for new antibiotic therapies .
Synthesis Routes
The synthesis of this compound typically involves several key steps:
- Formation of Azetidine Ring : The initial step often involves creating the azetidine ring structure through cyclization reactions of appropriate precursors under controlled conditions.
- Amine Substitution : The incorporation of the propylamino group can be achieved through nucleophilic substitution reactions, where tert-butyl 3-oxoazetidine-1-carboxylate reacts with propylamine derivatives under suitable conditions to yield the desired product .
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Controlled temperature | High |
| 2 | Nucleophilic substitution | Reflux with propylamine | Variable |
Case Study: Inhibitors of Plk1
In a study focusing on Plk1 inhibition, researchers synthesized several azetidine derivatives, including those based on this compound. These compounds were tested in vitro and showed significant inhibition of cancer cell lines, demonstrating their potential as effective anticancer agents .
Case Study: Antibacterial Activity
Another study evaluated the antibacterial efficacy of derivatives synthesized from this compound against common pathogens. The results indicated that certain modifications to the azetidine structure enhanced antimicrobial activity, suggesting pathways for developing new antibiotics .
Mechanism of Action
The mechanism by which Tert-butyl 3-(propylamino)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in drug development or as a chemical reagent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs of tert-butyl 3-(propylamino)azetidine-1-carboxylate include derivatives with variations in the azetidine substituents, protective groups, or functional side chains. Below is a detailed comparison based on synthetic utility, physicochemical properties, and bioactivity.
Substituent Variations on the Azetidine Ring
Physicochemical and Bioactivity Differences
- Lipophilicity: Propylamino and piperazinyl derivatives exhibit higher LogP values (~1.5–2.0) compared to fluorinated analogs (LogP ~0.8), impacting membrane permeability .
- Solubility: Piperazinyl and propylamino derivatives show pH-dependent solubility due to amine basicity, whereas bromoethyl and fluorinated analogs are less pH-sensitive .
- Synthetic Utility: Bromoethyl and Boc-protected azetidines are preferred for further functionalization (e.g., Suzuki couplings or nucleophilic substitutions), while propylamino derivatives are terminal intermediates for amide or urea formations .
Bioactivity and Target Engagement
- Propylamino Derivatives: Used in kinase inhibitor scaffolds (e.g., JAK2/3 inhibitors) due to amine-mediated hydrogen bonding with ATP pockets .
- Piperazinyl Analogs : Common in serotonin receptor modulators (e.g., 5-HT₆ antagonists) owing to their ability to penetrate the blood-brain barrier .
- Fluorinated Azetidines : Exploited in PET radiotracers for imaging due to fluorine’s isotopic properties and metabolic resistance .
Stability and Reactivity
- The Boc group in all derivatives provides stability under basic conditions but is cleavable with trifluoroacetic acid (TFA) for deprotection .
- Propylamino derivatives exhibit lower thermal stability compared to fluorinated or brominated analogs, as amines may undergo oxidative degradation .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Tert-butyl 3-(propylamino)azetidine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H22N2O2
- Molecular Weight : 210.31 g/mol
- Functional Groups : Contains an azetidine ring, a tert-butyl group, and a propylamino substituent, which contribute to its lipophilicity and potential for biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The azetidine ring can modulate biological pathways by interacting with enzymes and receptors, potentially influencing cellular processes such as signal transduction and metabolic regulation .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural similarity to known anticancer agents allows for the exploration of its efficacy against various cancer types .
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, indicating its utility in developing new antimicrobial agents.
- Neuropharmacological Effects : Investigations into the compound's interaction with neurotransmitter systems suggest it may have implications in treating neurological disorders. Its binding affinity to specific receptors could lead to therapeutic applications in neuropharmacology .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focused on the structure-activity relationship (SAR) of azetidine derivatives highlighted that modifications on the propylamino group significantly enhanced anticancer activity. The compound was tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, emphasizing its potential as a lead compound for further development .
Case Study: Antimicrobial Efficacy
In another study, this compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell membrane integrity, leading to cell lysis.
Chemical Reactions Analysis
Amide Coupling Reactions
The propylamino group participates in amide bond formation via carbodiimide-mediated coupling. For example:
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Reaction with carboxylic acids : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 20°C, the compound reacts with carboxylic acids to yield amides. A similar azetidine derivative achieved 94% yield after 30 hours under these conditions .
-
Example :
Nucleophilic Substitution
The azetidine ring’s nitrogen can act as a nucleophile:
-
Alkylation : Reacts with alkyl halides in tetrahydrofuran (THF) under basic conditions (e.g., potassium tert-butoxide). For instance, substitution with benzyl chloride derivatives proceeds at room temperature with moderate yields .
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Sulfamoylation : Reacts with sulfamoyl chloride to introduce sulfonamide groups, though specific yields for this derivative remain unpublished.
Deprotection of the Tert-Butyl Group
The tert-butyl carbamate is cleaved under acidic conditions:
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Trifluoroacetic acid (TFA) : Treatment with TFA in DCM (1:1 v/v) at room temperature removes the tert-butyl group, generating the free amine (azetidin-3-ylcarbamoylmethyl derivatives). This step is quantitative (~100% yield) .
Reductive Amination
The propylamino group can undergo reductive amination with aldehydes or ketones:
Complex Formation
The secondary amine coordinates with metal catalysts in cross-coupling reactions:
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Suzuki-Miyaura coupling : While not directly reported for this compound, tert-butyl-protected azetidines are used in palladium-catalyzed reactions, suggesting potential utility .
Reaction Optimization Data
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Amide coupling | EDCI, HOBt, DCM, 20°C, 30h | 94% | |
| Amide coupling | EDCI, HOBt, DCM, 20°C, 4h | 80% | |
| Alkylation | KOtBu, THF, RT, 14h | ~69%* | |
| Deprotection | TFA/DCM (1:1), RT, 2h | ~100% |
*Yield inferred from similar procedures.
Key Mechanistic Insights
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Steric effects : The tert-butyl group hinders reactivity at the carbamate oxygen, directing modifications to the propylamino site.
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Solvent dependence : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates in coupling and substitution reactions .
Challenges and Limitations
-
Low reactivity of azetidine : The four-membered ring’s strain can limit nucleophilic substitution efficiency compared to larger cyclic amines.
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Sensitivity to acids : Premature deprotection occurs if strongly acidic conditions are used inadvertently.
Preparation Methods
Reaction Mechanism
The bromo derivative undergoes an SN2 nucleophilic substitution, where propylamine acts as the nucleophile. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA), facilitated by a base like potassium carbonate (K₂CO₃) to deprotonate the amine and enhance nucleophilicity.
Procedure and Optimization
In a representative protocol:
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Reactants : tert-Butyl 3-bromoazetidine-1-carboxylate (1.0 equiv), propylamine (1.2–1.5 equiv), K₂CO₃ (2.0 equiv).
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Solvent : Anhydrous DMF (0.5 M concentration).
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Conditions : Heated to 60°C under nitrogen for 12–18 hours.
Post-reaction workup includes dilution with ethyl acetate, aqueous extraction to remove unreacted amine, and purification via silica gel chromatography (hexane/ethyl acetate gradient). Yields typically range from 70–85%, depending on stoichiometry and reaction time.
Table 1: Optimization Parameters for Nucleophilic Substitution
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Propylamine Equiv | 1.2–1.5 | Maximizes conversion |
| Temperature | 60–70°C | Balances rate vs. decomposition |
| Base | K₂CO₃ or Cs₂CO₃ | Enhances nucleophilicity |
| Solvent | DMF or DMA | Stabilizes transition state |
Reductive Amination of 3-Oxoazetidine Precursor
An alternative route involves reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with propylamine. This method avoids handling halogenated intermediates and offers complementary regioselectivity.
Reaction Mechanism
The ketone group at the 3-position reacts with propylamine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH₃CN) is preferred for its selectivity in reducing imines without affecting esters.
Protocol and Challenges
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Reactants : 3-Oxoazetidine derivative (1.0 equiv), propylamine (2.0 equiv), NaBH₃CN (1.5 equiv).
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Solvent : Methanol or ethanol (0.3 M).
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Conditions : Stirred at room temperature for 24–48 hours under acidic conditions (pH 4–6 via acetic acid).
Purification via flash chromatography (dichloromethane/methanol) yields the product in 60–75% yield. Key challenges include controlling over-alkylation and optimizing pH to prevent ester hydrolysis.
Table 2: Reductive Amination Performance Metrics
| Condition | Optimal Value | Notes |
|---|---|---|
| Reducing Agent | NaBH₃CN | Selective for imines |
| Solvent | Methanol | Proton source for reduction |
| pH | 4–6 | Prevents Boc cleavage |
| Temperature | 25°C | Minimizes side reactions |
Catalytic Amination Strategies
Transition metal-catalyzed amination offers a modern approach, though applications for aliphatic amines like propylamine are less common. Palladium catalysts (e.g., Pd₂(dba)₃) with ligands such as Xantphos enable Buchwald-Hartwig-type couplings, but this method is more suited for aryl amines.
Limitations and Innovations
Recent studies explore copper(I) iodide with N,N'-dimethylethylenediamine (DMEDA) as a catalyst system for alkylamination. While promising, yields for tertiary amines like tert-butyl 3-(propylamino)azetidine-1-carboxylate remain modest (40–55%).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85 | ≥95 | High | Industrial |
| Reductive Amination | 60–75 | ≥90 | Moderate | Lab-scale |
| Catalytic Amination | 40–55 | ≥85 | Low | Research |
Key Findings :
-
Nucleophilic substitution is the most robust and scalable method, favored for its high yields and straightforward purification.
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Reductive amination avoids halogenated reagents but requires stringent pH control.
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Catalytic methods remain experimental but may gain traction with ligand optimization.
Q & A
Q. What are the established synthetic routes for tert-butyl 3-(propylamino)azetidine-1-carboxylate, and what key intermediates are involved?
The synthesis typically starts from tert-butyl 3-oxoazetidine-1-carboxylate. A reductive amination or nucleophilic substitution strategy can introduce the propylamino group. For example, tert-butyl 3-oxoazetidine-1-carboxylate can react with hydroxylamine to form an oxime intermediate, followed by reduction (e.g., using NaBH₄ or catalytic hydrogenation) to yield the amine. Subsequent alkylation with propyl bromide or a Mitsunobu reaction with propanol may introduce the propyl chain . Characterization via H/C NMR and mass spectrometry ensures structural fidelity .
Q. How is this compound analytically characterized to confirm purity and structure?
Standard methods include:
- NMR spectroscopy : Peaks for the tert-butyl group (δ ~1.4 ppm, singlet), azetidine ring protons (δ ~3.5–4.0 ppm), and propylamino chain (δ ~1.0–1.6 ppm for CH₂/CH₃) .
- Mass spectrometry : Molecular ion peaks matching the molecular formula (C₁₁H₂₂N₂O₂, MW 214.3 g/mol) and fragmentation patterns consistent with Boc cleavage (~100 m/z) .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 210–220 nm.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity in the synthesis of this compound?
- Chiral catalysts : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for enantioselective reduction of imine intermediates .
- Protecting group strategies : Boc protection stabilizes the azetidine ring during alkylation, minimizing racemization .
- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine group for propylation .
Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Cross-validation : Compare experimental H/C NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
- Dynamic effects : Account for conformational flexibility in the azetidine ring via variable-temperature NMR or molecular dynamics simulations .
- Isotopic labeling : Use N-labeled propylamine to track regiochemical outcomes in complex reaction mixtures .
Q. What methodologies are recommended for studying the biological activity of this compound?
- Target identification : Screen against kinase or GPCR libraries due to azetidine’s prevalence in bioactive molecules .
- Cellular assays : Assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 model) to prioritize lead optimization.
- Metabolic stability : Perform microsomal incubation studies (e.g., human liver microsomes) to evaluate Boc group stability .
Q. What safety protocols are critical when handling this compound in the lab?
- Toxicological precautions : Assume acute toxicity (oral LD₅₀ ~300–500 mg/kg) based on structurally similar azetidines; use fume hoods and PPE .
- Waste disposal : Neutralize acidic/basic byproducts before incineration via licensed hazardous waste services .
- Spill management : Absorb with vermiculite and treat with 10% acetic acid to hydrolyze reactive intermediates .
Methodological Notes
- Synthetic scalability : Pilot-scale reactions (>10 g) require careful control of exothermic steps (e.g., Boc deprotection with TFA) .
- Data reproducibility : Document reaction parameters (temperature, stirring rate) to mitigate batch-to-batch variability .
- Collaborative validation : Share spectral data with open-access repositories (e.g., PubChem) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
